molecular formula C14H7F5N2O3 B3867445 2-methyl-3-nitro-N-(pentafluorophenyl)benzamide

2-methyl-3-nitro-N-(pentafluorophenyl)benzamide

Cat. No. B3867445
M. Wt: 346.21 g/mol
InChI Key: KLZMSRMMMLQZAX-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid and amine derivatives . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds .


Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of benzamides and similar compounds can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzamides and similar compounds have been widely used in various fields and continue to be an area of active research . They have potential applications in the treatment of various diseases and in the development of new drugs .

properties

IUPAC Name

2-methyl-3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O3/c1-5-6(3-2-4-7(5)21(23)24)14(22)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMSRMMMLQZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-(pentafluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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